4-Hydroxybenzofuran-3-carbonitrile
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Overview
Description
4-Hydroxybenzofuran-3-carbonitrile is a chemical compound with the molecular formula C9H5NO2. Benzofuran compounds are widely distributed in nature and have been the subject of extensive research due to their unique structural features and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzofuran-3-carbonitrile can be achieved through various methods. One common approach involves the conversion of 2,6-dihydroxyacetophenone into 4-hydroxybenzofuran-3-one, followed by treatment with N-bromosuccinimide . Another method includes the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale chemical reactions using readily available starting materials and catalysts. The methods used in industrial settings are optimized for high yield and efficiency, ensuring the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzofuran-3-carbonitrile undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents such as N-bromosuccinimide (NBS) and electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield benzofuran-2,3-diones, while reduction reactions can produce benzofuran-2-ylmethanols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Hydroxybenzofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems . The compound’s unique structural features allow it to bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
- 5-Hydroxybenzofuran-3-carbonitrile
- 6-Hydroxybenzofuran-3-carbonitrile
- 7-Hydroxybenzofuran-3-carbonitrile
Properties
Molecular Formula |
C9H5NO2 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-hydroxy-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,11H |
InChI Key |
LNBHKWZMLOWZHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2C#N)O |
Origin of Product |
United States |
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